1-[4-(2-Amino-4,5-dichlorophenyl)piperazin-1-yl]-2-methylpropan-2-ol
Description
The compound 1-[4-(2-Amino-4,5-dichlorophenyl)piperazin-1-yl]-2-methylpropan-2-ol is a piperazine derivative characterized by a 2-amino-4,5-dichlorophenyl group attached to the piperazine ring and a 2-methylpropan-2-ol side chain. The dichlorophenyl moiety may enhance lipophilicity and receptor affinity, while the tertiary alcohol group could influence solubility and metabolic stability.
Properties
IUPAC Name |
1-[4-(2-amino-4,5-dichlorophenyl)piperazin-1-yl]-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2N3O/c1-14(2,20)9-18-3-5-19(6-4-18)13-8-11(16)10(15)7-12(13)17/h7-8,20H,3-6,9,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPGWBGHTOQKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C2=CC(=C(C=C2N)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withPARP1 , a protein involved in DNA repair and programmed cell death, and serotonin receptors , which play a crucial role in mood regulation.
Mode of Action
Similar compounds have been found to inhibit the catalytic activity ofPARP1 and affect serotonin levels by interacting with 5-HT receptors .
Biochemical Pathways
The interaction withPARP1 suggests potential involvement in DNA repair pathways and apoptotic pathways . The interaction with serotonin receptors suggests potential involvement in neurotransmitter signaling pathways .
Result of Action
Similar compounds have been found to enhance the cleavage ofPARP1 , enhance the phosphorylation of H2AX , and increase CASPASE 3/7 activity , suggesting potential effects on cell survival and apoptosis.
Biological Activity
1-[4-(2-Amino-4,5-dichlorophenyl)piperazin-1-yl]-2-methylpropan-2-ol, commonly referred to as compound 1, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a piperazine ring and a dichlorophenyl moiety, suggesting possible interactions with various biological targets.
The chemical formula for compound 1 is C14H21Cl2N3O, with a molecular weight of 318.25 g/mol. The IUPAC name is 1-[4-(2-amino-4,5-dichlorophenyl)-1-piperazinyl]-2-methyl-2-propanol. Its structural representation can be summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | C14H21Cl2N3O |
| Molecular Weight | 318.25 g/mol |
| IUPAC Name | 1-[4-(2-amino-4,5-dichlorophenyl)-1-piperazinyl]-2-methyl-2-propanol |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The biological activity of compound 1 is primarily attributed to its interaction with neurotransmitter systems. It has been shown to act as an antagonist at serotonin receptors, particularly the 5-HT(1A) receptor. This interaction suggests that it may influence mood regulation and anxiety responses, similar to other piperazine derivatives known for their psychotropic effects.
Biological Studies and Findings
Several studies have investigated the pharmacological properties of compound 1:
- Serotonin Receptor Interaction : Research indicates that compounds with similar structures exhibit significant binding affinity to serotonin receptors. For instance, a study highlighted the importance of substituents on the phenyl ring in modulating receptor activity, suggesting that the dichloro substitution in compound 1 may enhance its receptor binding capabilities .
- Cyclic AMP Formation : In vitro assays have demonstrated that compound 1 can influence cyclic AMP (cAMP) levels in neuronal cells through its action on serotonin receptors. This mechanism is crucial for understanding its role in signal transduction pathways associated with mood and anxiety disorders .
- Neuropharmacological Effects : Animal studies have shown that administration of compound 1 can lead to anxiolytic-like effects, indicating its potential utility in treating anxiety-related conditions. The behavioral changes observed in these studies correlate with alterations in serotonin signaling pathways .
Case Studies
A notable case study involved the synthesis and evaluation of various piperazine derivatives, including compound 1. Researchers found that modifications to the piperazine ring and aromatic substituents significantly impacted the biological activity and receptor selectivity of these compounds. The findings underscored the potential of compound 1 as a lead structure for developing new anxiolytic agents .
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that compounds with piperazine moieties exhibit significant antidepressant effects. The structure of 1-[4-(2-amino-4,5-dichlorophenyl)piperazin-1-yl]-2-methylpropan-2-ol suggests it may interact with serotonin receptors, which play a crucial role in mood regulation. Studies have shown that similar piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs) or modulate serotonin receptor activity, contributing to their antidepressant properties .
Antipsychotic Potential
The compound's structural similarity to known antipsychotic agents suggests potential applications in treating schizophrenia and other psychotic disorders. Piperazine derivatives have been documented to exhibit antagonistic activity at dopamine D2 receptors, a common target for antipsychotic medications .
Neuropharmacology
Modulation of Calcium Channels
Recent studies have highlighted the role of piperazine-based compounds in modulating voltage-gated calcium channels (VGCCs). Specifically, the α2δ-1 subunit of VGCCs is implicated in pain pathways and neurological disorders. The compound may possess the ability to selectively inhibit these channels, providing a basis for its use in pain management therapies .
Cognitive Enhancement
There is emerging evidence that certain piperazine derivatives can enhance cognitive functions by modulating neurotransmitter systems involved in learning and memory. This makes them candidates for further research into treatments for cognitive deficits associated with neurodegenerative diseases such as Alzheimer's .
Drug Discovery
Lead Compound Development
The unique structure of this compound positions it as a promising lead compound for developing new therapeutic agents. Its ability to be modified at various positions allows for the synthesis of analogs with improved efficacy and reduced side effects. This adaptability is crucial in the optimization phase of drug development .
Table: Summary of Research Findings on Piperazine Derivatives
Comparison with Similar Compounds
Structural Analogs with Piperazine and Aryl Substituents
Piperazine-based compounds with varied aryl substituents and side chains are well-documented. Below is a comparative analysis of key analogs:
Table 1: Key Structural Analogs and Their Properties
*LogP: Partition coefficient; PSA: Polar Surface Area (estimated via computational tools where direct data unavailable).
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s dichlorophenyl group likely increases LogP compared to methoxy (3.1 in ) or sulfanyl (3.5 in ) analogs. Halogens enhance membrane permeability but may reduce aqueous solubility.
- Urea derivatives (e.g., 11a–11o) with trifluoromethyl or trifluoromethoxy groups (e.g., 11m: LogP ~4.0 estimated) exhibit higher lipophilicity than the target compound .
Polar Surface Area (PSA) :
Synthetic Yields :
Functional Group Variations and Pharmacological Implications
- Their higher molecular weights (466–602 g/mol) compared to the target compound (~395 g/mol) may limit blood-brain barrier penetration. Example: Compound 11g (3,4-dichlorophenyl) shares the dichloro motif with the target compound but shows a 534.2 [M+H]+ mass, indicating distinct pharmacokinetics.
- Phenoxypropanol Derivatives (): The phenoxy group in enhances aromatic stacking interactions, whereas the target’s dichlorophenyl group may favor halogen bonding.
Structural Complexity and Chirality
- Bicyclic Systems (): Compounds like 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(E)-bicyclo[2.2.1]heptanylidene]amino-oxy-propan-2-ol feature rigid bicyclic structures, which may improve receptor selectivity but complicate synthesis. The target compound’s simpler architecture offers synthetic advantages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
